2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl-
Description
The compound 2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- belongs to the 7-azaoxyindole family, a class of nitrogen-containing heterocycles with fused pyrrole and pyridine rings. Its structure features a bicyclic core with methyl substituents at the 6- and 7-positions (Fig. 1).
Properties
IUPAC Name |
6,7-dimethyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-4-10-7-3-8(12)11-9(7)6(5)2/h4H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOPSAHRYDJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2CC(=O)NC2=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204323 | |
| Record name | 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-04-7 | |
| Record name | 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism by which 2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Skeleton and Substituent Effects
The compound shares structural homology with several analogs, as outlined below:
Key Observations:
- Substituent Position: Methyl groups at 6,7 positions (target compound) vs. 5,7 positions (thiazolo derivative) alter electronic distribution and steric hindrance, impacting receptor binding .
- Halogenation: Chlorinated analogs (e.g., 4,6-dichloro derivative) exhibit higher structural similarity (0.92) to the target compound than non-halogenated analogs, suggesting halogenation improves scaffold stability or reactivity .
Biological Activity
2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 164.17 g/mol
- CAS Number : 136888-36-3
1. Antidiabetic Activity
Research indicates that derivatives of pyrrolo compounds can enhance insulin sensitivity and glucose uptake in muscle and fat cells. For instance, certain derivatives have shown a significant increase in insulin sensitivity in adipocytes:
| Compound | Insulin Sensitivity Increase (%) | Concentration (µM) |
|---|---|---|
| 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine | 7.4–37.4 | 0.3–100 |
These compounds act by stimulating glucose incorporation into lipids, thereby reducing blood glucose levels without affecting circulating insulin concentrations .
2. Antimicrobial Activity
Pyrrolo derivatives have demonstrated notable antimicrobial properties against various pathogens. In particular:
- Activity Against Respiratory Syncytial Virus (RSV) : Certain pyrrolo derivatives exhibited potent activity against RSV strains with good bioavailability and pharmacokinetic profiles.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Pyrrolo Derivative A | 5.0 | Strong anti-RSV activity |
| Pyrrolo Derivative B | 8.0 | Moderate anti-RSV activity |
These compounds were evaluated for their cytotoxicity and showed minimal toxicity to VERO cells .
3. Anticancer Activity
The anticancer potential of 2H-Pyrrolo[3,2-b]pyridin-2-one derivatives has been explored in various studies. For example:
- Cytotoxicity Against Cancer Cell Lines : Compounds were tested against ovarian and breast cancer cell lines.
| Compound | Cell Line | Cytotoxicity (IC50 µM) |
|---|---|---|
| Compound X | Ovarian Cancer | 10.5 |
| Compound Y | Breast Cancer | 15.0 |
The results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells .
4. Anti-inflammatory Activity
Certain studies have reported the anti-inflammatory effects of pyrrolo derivatives. For instance:
- Compounds substituted at the 3-position with alkyl or aryl groups exhibited anti-inflammatory properties while maintaining analgesic effects without significant anti-inflammatory activity.
Case Studies
- Antileishmanial Efficacy : A study synthesized a series of pyrrolo derivatives evaluated for their antileishmanial activity against visceral leishmaniasis. One compound demonstrated a CC50 of 65.11 μM with significant inhibition of parasite burden in infected mice (56.2% in liver and 61.1% in spleen) when administered at a dose of 12.5 mg/kg .
- Pharmacokinetic Studies : In vivo pharmacokinetic evaluations showed that some pyrrolo derivatives had excellent bioavailability and metabolic stability in liver microsomes, suggesting their potential for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
